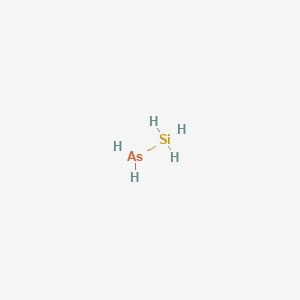

Arsine, silyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Arsine, silyl- is an organometallic compound that has gained significant attention in the field of chemistry. It is a colorless gas and has a pungent odor. The compound is highly reactive and is used in various chemical reactions.

Mechanism of Action

The mechanism of action of arsine, silyl- is not well understood. However, it is believed that the compound acts as a reducing agent and is involved in various redox reactions. It is also believed that the compound can form stable complexes with metals.

Biochemical and Physiological Effects:

The biochemical and physiological effects of arsine, silyl- are not well studied. However, it is known that the compound is highly toxic and can cause severe health effects. The compound can cause respiratory problems, skin irritation, and eye irritation. Long-term exposure to the compound can lead to serious health problems.

Advantages and Limitations for Lab Experiments

Arsine, silyl- has several advantages for lab experiments. It is a highly reactive compound and can be used in various chemical reactions. The compound is also readily available and can be synthesized easily. However, the compound is highly toxic and requires special precautions while handling.

Future Directions

There are several future directions for the research on arsine, silyl-. One of the directions is to study the mechanism of action of the compound in more detail. Another direction is to explore the use of the compound in the preparation of novel materials. The toxicity of the compound can also be studied in more detail to understand its health effects better.

Conclusion:

In conclusion, arsine, silyl- is an organometallic compound that has found various applications in scientific research. The compound is synthesized by reacting arsine gas with chlorosilanes. The mechanism of action of the compound is not well understood, and the compound is highly toxic. The compound has several advantages for lab experiments, and there are several future directions for research on the compound.

Synthesis Methods

Arsine, silyl- is synthesized by reacting arsine gas with chlorosilanes. The reaction is carried out under anhydrous conditions and at low temperatures. The reaction is highly exothermic, and precautions are taken to prevent any accidents. The product obtained is purified by distillation and is stored under an inert atmosphere.

Scientific Research Applications

Arsine, silyl- has found various applications in scientific research. It is used as a reducing agent in organic synthesis. It is also used in the preparation of metal complexes. The compound is used in the synthesis of organosilicon compounds. Arsine, silyl- is also used as a precursor in the preparation of semiconductor materials.

properties

CAS RN |

15455-99-9 |

|---|---|

Molecular Formula |

AsH5Si |

Molecular Weight |

108.046 g/mol |

IUPAC Name |

silylarsane |

InChI |

InChI=1S/AsH5Si/c1-2/h1H2,2H3 |

InChI Key |

QNXQPPKJWUDNQJ-UHFFFAOYSA-N |

SMILES |

[SiH3][AsH2] |

Canonical SMILES |

[SiH3][AsH2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)